5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3S and a molecular weight of 153.2 g/mol . It is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with two methyl groups at positions 1 and 3 . This compound is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 1,3-dimethyl-1H-pyrazole
Reagent: Thiophosgene (CSCl2) or other isothiocyanate precursors
Solvent: Anhydrous solvents such as dichloromethane or chloroform
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, alcohols, thiols
Conditions: Mild to moderate heating, solvents like ethanol or acetonitrile
-
Cycloaddition Reactions
Reagents: Alkenes, alkynes
Conditions: Catalysts such as silver or copper salts, room temperature to moderate heating
Major Products
Nucleophilic Substitution: Thioureas, carbamates, dithiocarbamates
Cycloaddition Reactions: Various heterocyclic compounds
Scientific Research Applications
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole involves its ability to react with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function . This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
5-Isothiocyanato-1H-pyrazole: Similar structure but without the methyl groups, which can affect its reactivity and biological activity.
Uniqueness
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the isothiocyanate group and the methyl substitutions on the pyrazole ring. This combination enhances its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
5-isothiocyanato-1,3-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQKYIFHYNIMDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=C=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442980 |
Source
|
Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205246-65-7 |
Source
|
Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205246-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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